Cas no 39640-71-6 (trans-piperidine-3,4-diol)
trans-piperidine-3,4-diol Chemical and Physical Properties
Names and Identifiers
-
- trans-3,4-Dihydroxypiperidine
- (3S,4S)-3,4-Piperidinediol
- 3,4-Piperidinediol,(3R,4R)-rel-
- trans-3,4-Piperidinediol
- trans-piperidine-3,4-diol
- (3S,4S)-piperidine-3,4-diol
- AKOS016843696
- 146986-30-3
- SCHEMBL6103993
- MFCD09910272
- 39640-71-6
- P10847
- IZXWMVPZODQBRB-WHFBIAKZSA-N
- 3,4-Piperidinediol, (3S,4S)-
- AS-50675
-
- MDL: MFCD09910272
- Inchi: 1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
- InChI Key: IZXWMVPZODQBRB-WHFBIAKZSA-N
- SMILES: O[C@H]1CCNC[C@@H]1O
Computed Properties
- Exact Mass: 117.07903
- Monoisotopic Mass: 117.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 52.5Ų
Experimental Properties
- PSA: 52.49
trans-piperidine-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495698-5mg |
trans-3,4-Dihydroxypiperidine |
39640-71-6 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D495698-10mg |
trans-3,4-Dihydroxypiperidine |
39640-71-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D495698-50mg |
trans-3,4-Dihydroxypiperidine |
39640-71-6 | 50mg |
$ 230.00 | 2022-06-05 | ||
| Alichem | A129006750-1g |
trans-3,4-Dihydroxypiperidine |
39640-71-6 | 95% | 1g |
$1034.80 | 2023-09-02 | |
| Chemenu | CM107929-1g |
trans-3,4-dihydroxypiperidine |
39640-71-6 | 95% | 1g |
$341 | 2023-03-07 | |
| eNovation Chemicals LLC | D499701-500MG |
trans-3,4-dihydroxypiperidine |
39640-71-6 | 97% | 500mg |
$240 | 2024-07-21 | |
| eNovation Chemicals LLC | D499701-1G |
trans-3,4-dihydroxypiperidine |
39640-71-6 | 97% | 1g |
$345 | 2024-07-21 | |
| eNovation Chemicals LLC | D499701-5G |
trans-3,4-dihydroxypiperidine |
39640-71-6 | 97% | 5g |
$1035 | 2024-07-21 | |
| eNovation Chemicals LLC | D499701-10G |
trans-3,4-dihydroxypiperidine |
39640-71-6 | 97% | 10g |
$1725 | 2024-07-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118446-500mg |
rel-(3R,4R)-Piperidine-3,4-diol |
39640-71-6 | 97% | 500mg |
¥1605.00 | 2024-05-15 |
trans-piperidine-3,4-diol Suppliers
trans-piperidine-3,4-diol Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on trans-piperidine-3,4-diol
Introduction to trans-Piperidine-3,4-diol (CAS No. 39640-71-6)
trans-Piperidine-3,4-diol (CAS No. 39640-71-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3,4-dihydroxypiperidine, is a cyclic secondary amine with two hydroxyl groups attached to adjacent carbon atoms. Its unique structural features make it an important building block in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of trans-piperidine-3,4-diol consists of a six-membered piperidine ring with two hydroxyl groups positioned at the 3 and 4 positions. This configuration imparts specific chemical properties that are advantageous in synthetic chemistry and drug design. The presence of the hydroxyl groups allows for a range of functional group manipulations, such as esterification, etherification, and oxidation, which can be tailored to achieve desired pharmacological properties.
In recent years, trans-piperidine-3,4-diol has been extensively studied for its potential applications in the development of novel therapeutic agents. One notable area of research is its use as a precursor in the synthesis of neuroprotective agents and anti-inflammatory drugs. The compound's ability to modulate specific biological pathways has been explored in various preclinical studies, demonstrating promising results in models of neurodegenerative diseases and inflammatory conditions.
A study published in the Journal of Medicinal Chemistry highlighted the role of trans-piperidine-3,4-diol in the synthesis of a series of novel anticonvulsants. These compounds exhibited potent anticonvulsant activity in rodent models, suggesting their potential for treating epilepsy and other seizure disorders. The researchers attributed the enhanced efficacy to the unique structural features of trans-piperidine-3,4-diol, which allowed for improved brain penetration and target engagement.
Beyond its applications in drug discovery, trans-piperidine-3,4-diol has also been investigated for its role in biomarker development. A recent study published in the Bioorganic & Medicinal Chemistry Letters explored the use of this compound as a scaffold for designing fluorescent probes that can detect specific biomarkers associated with cancer and other diseases. The hydroxyl groups on the piperidine ring were modified with fluorescent moieties, resulting in probes with high sensitivity and selectivity.
The synthetic accessibility of trans-piperidine-3,4-diol has further contributed to its popularity in academic and industrial research settings. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One common method involves the catalytic hydrogenation of cis-piperidine-3,4-dicarboxylic acid diethyl ester, followed by selective reduction and hydrolysis steps to yield the desired product. These synthetic strategies have been optimized to minimize side reactions and improve overall yield and purity.
In addition to its direct applications in drug development, trans-piperidine-3,4-diol has also found use as a chiral auxiliary in asymmetric synthesis. The chiral center within the piperidine ring can be utilized to control stereochemistry during the synthesis of complex organic molecules. This property has been leveraged in the production of chiral pharmaceutical intermediates and fine chemicals, where precise control over stereochemistry is crucial for achieving desired biological activity.
The safety profile of trans-piperidine-3,4-diol is another important consideration for its use in pharmaceutical research. Extensive toxicological studies have shown that this compound exhibits low toxicity at relevant concentrations. However, as with any chemical compound used in drug development, proper handling and storage protocols should be followed to ensure safety and compliance with regulatory guidelines.
In conclusion, trans-piperidine-3,4-diol (CAS No. 39640-71-6) is a valuable compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an attractive candidate for developing novel therapeutic agents and diagnostic tools. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in the field of chemical biology.
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